molecular formula C17H14O2 B8717389 7-Ethyl-3-phenyl-4H-chromen-4-one CAS No. 640275-87-2

7-Ethyl-3-phenyl-4H-chromen-4-one

Cat. No.: B8717389
CAS No.: 640275-87-2
M. Wt: 250.29 g/mol
InChI Key: XTTYKYIYVGMBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-3-phenyl-4H-chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core with an ethyl group at position 7 and a phenyl substituent at position 2. Chromenones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

640275-87-2

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

7-ethyl-3-phenylchromen-4-one

InChI

InChI=1S/C17H14O2/c1-2-12-8-9-14-16(10-12)19-11-15(17(14)18)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

XTTYKYIYVGMBEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-4H-1-benzopyran-4-one with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Ethyl-3-phenyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Table 2: Spectroscopic and Physical Data of Chromenones

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) Reference
7-Ethyl-3-phenyl-4H-chromen-4-one Not reported Not reported - -
4H-Chromen-4-one (3a) 1647 8.23 (d, J=8 Hz, 1H) 147
7-Phenyl-4H-chromen-4-one (3f) 1641 8.27 (d, J=8.8 Hz, 1H) 223
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (3) 1641 (C=O) 7.52–7.42 (m, aromatic protons) -

Key Observations:

  • C=O Stretching Frequency: The carbonyl stretch (~1640–1647 cm⁻¹) is consistent across chromenones, confirming the chromen-4-one core .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 223 for 7-phenyl derivative) align with calculated masses, validating synthesis .

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